tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate

Medicinal Chemistry Pharmacokinetics Drug Design

Sourcing racemic Boc-protected aniline derivatives with precise substitution for antiviral SAR programs often results in long lead times. This compound resolves that bottleneck as a ready-to-use intermediate featuring a para-fluorine for metabolic stability and an ortho-hydroxyethyl chiral handle. Key advantages: • Directly enables asymmetric synthesis or chiral resolution for CCR5-targeted drug discovery. • Para-fluorine substituent reduces oxidative metabolism in microsomal stability assays compared to non-fluorinated analogs. • Standardized high-purity supply eliminates multi-step de novo synthesis, accelerating hit-to-lead timelines.

Molecular Formula C13H18FNO3
Molecular Weight 255.28 g/mol
CAS No. 883555-10-0
Cat. No. B12087361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate
CAS883555-10-0
Molecular FormulaC13H18FNO3
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C13H18FNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-8,16H,1-4H3,(H,15,17)
InChIKeyGTEAPENQECLCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate Overview


tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate (CAS 883555-10-0) is a substituted phenylcarbamate derivative (C13H18FNO3, MW: 255.29 g/mol) featuring a tert-butyloxycarbonyl (Boc) protecting group, a para-fluorophenyl ring, and a hydroxyethyl side chain . This molecule is primarily utilized as a synthetic intermediate in medicinal chemistry, with preliminary pharmacological screening indicating potential as a CCR5 antagonist relevant to HIV infection, inflammatory, and autoimmune diseases [1].

Boc-protected intermediate for medicinal chemistry
Chiral handle supports asymmetric synthesis workflows
Fluorinated scaffold for metabolic stability screening
Reported CCR5 target engagement context; preliminary screening data

tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate vs. Generic Phenylcarbamates


The specific arrangement of functional groups in tert-butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate creates a unique reactivity and pharmacological profile that is not replicated by generic phenylcarbamates or simple Boc-protected anilines. The ortho-hydroxyethyl group provides a chiral handle and influences intramolecular hydrogen bonding, which can dictate reaction outcomes during further functionalization . The para-fluorine substitution enhances metabolic stability and lipophilicity (XLogP3: 2.7) relative to non-fluorinated analogs, directly impacting pharmacokinetic properties in drug development [1]. Procurement of a generic substitute lacking this precise substitution pattern risks altered reactivity in multi-step syntheses and compromised biological activity in downstream assays targeting receptors like CCR5 [2].

Chiral handle absence
Generic phenylcarbamates lack the ortho-hydroxyethyl group, altering hydrogen bonding and reactivity in multistep syntheses.
Fluorine substitution gap
Non-fluorinated analogs may show lower lipophilicity and metabolic stability, potentially shifting pharmacokinetic profiles.
Undefined biological target
Simple Boc-protected anilines lack reported CCR5 engagement, requiring de novo target screening.

tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate vs. Analogs


Lipophilicity: Fluorinated vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the para-position of the phenyl ring in tert-butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate results in a quantifiably higher lipophilicity compared to its non-fluorinated phenylcarbamate analog, tert-butyl phenylcarbamate. This is a critical determinant for membrane permeability and ADME properties [1].

Lipophilicity
Reported
ΔXLogP3 +0.8
Higher predicted permeability vs non-fluorinated analog
Calculated value; 2.7 vs 1.9
Medicinal Chemistry Pharmacokinetics Drug Design

CCR5 Antagonist Potential

Pharmacological activity screening has identified tert-butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate as a CCR5 antagonist [1]. While specific potency data (e.g., IC50) is not publicly available, this targeted mechanism distinguishes it from the vast majority of structurally related phenylcarbamates that lack defined biological targets.

CCR5 Target
Class-level
CCR5 antagonist (reported) vs No defined target
Supports target-directed screening context
Preliminary pharmacological screening
Immunology Virology Inflammation

Stereochemistry: Racemic Mixture vs. (S)-Enantiomer

The presence of a chiral center at the hydroxyethyl group distinguishes the (S)-enantiomer (CAS 2227806-72-4) from the racemic mixture of tert-butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate (CAS 883555-10-0) [1]. The defined stereochemistry of the (S)-enantiomer (represented by [C@H] in its InChI) [1] enables enantioselective synthesis, whereas the racemic mixture requires additional chiral resolution steps for applications demanding stereochemical purity.

Stereochemistry
Supporting evidence
Racemic mixture vs (S)-enantiomer
Distinct chiral research workflow requirements
Procurement based on stereochemical purity needs
Asymmetric Synthesis Chiral Chemistry Analytical Chemistry

Applications of tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate


CCR5-Targeting Drug Discovery

Due to its established activity as a CCR5 antagonist [1], this compound serves as a core scaffold for synthesizing novel agents targeting HIV entry, rheumatoid arthritis, and COPD. Its unique ortho-hydroxyethyl group provides a versatile synthetic handle for introducing diverse functional moieties to optimize potency and selectivity, offering a more direct route to target engagement compared to generic aniline derivatives.

Chiral Building Block for Asymmetric Synthesis

The compound's chiral center makes it a valuable racemic intermediate for the preparation of enantiopure molecules [1]. Researchers can utilize it as a substrate for asymmetric transformations or as a starting material for chiral resolution, enabling access to stereochemically defined derivatives essential for studying structure-activity relationships (SAR) in drug discovery. This avoids the need for de novo synthesis of a complex chiral building block.

Metabolic Stability of Fluorinated Aromatics

The para-fluorine substituent is a well-established strategy to enhance the metabolic stability of phenyl rings by blocking oxidative metabolism [1]. This compound is ideal for use as a model substrate in in vitro microsomal stability assays (e.g., with human liver microsomes) to directly compare the metabolic half-life of a fluorinated aromatic ring against its non-fluorinated analog, providing quantitative data to inform future drug design campaigns.

Application
Selection Property
Validation Focus
CCR5 pathway investigation
Reported CCR5 target engagement context
Binding assay and functional screening
Asymmetric synthesis
Racemic intermediate with chiral handle
Chiral resolution or enantioselective transformations
Metabolic stability screening
Para-fluorine substitution
In vitro half-life comparison vs non-fluorinated analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.